molecular formula C13H15NO B12587447 4-Methyl-5-phenyl-2-propyl-1,3-oxazole CAS No. 651059-71-1

4-Methyl-5-phenyl-2-propyl-1,3-oxazole

Cat. No.: B12587447
CAS No.: 651059-71-1
M. Wt: 201.26 g/mol
InChI Key: ZMDYVTLCKZBXET-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-2-propyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90 °C) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety, higher yields, and reduced reaction times. For example, the use of manganese dioxide packed in a flow reactor has been shown to efficiently convert oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-2-propyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents onto the oxazole ring .

Scientific Research Applications

4-Methyl-5-phenyl-2-propyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the modifications made to the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-methyl-5-(2-phenylethyl)naphtho[2,1-d]oxazole
  • 3,5-Disubstituted isoxazoles
  • Pyrazoles

Uniqueness

4-Methyl-5-phenyl-2-propyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

651059-71-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-methyl-5-phenyl-2-propyl-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-3-7-12-14-10(2)13(15-12)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3

InChI Key

ZMDYVTLCKZBXET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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